molecular formula C11H18NO5- B1589825 (2S,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt CAS No. 441044-14-0

(2S,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt

Cat. No.: B1589825
CAS No.: 441044-14-0
M. Wt: 244.26 g/mol
InChI Key: GCAZZUFIDGXTDA-YUMQZZPRSA-M
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Description

(2S,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The compound features a piperidine ring with hydroxyl and carboxylic acid functional groups, protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for selective reactions in multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as piperidine derivatives.

    Protection: The hydroxyl group is protected using a Boc group to prevent unwanted reactions.

    Formation of Carboxylic Acid: The carboxylic acid group is introduced through oxidation reactions.

    Salt Formation: The final step involves the formation of the benzylamine salt through a reaction with benzylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactions: Conducting reactions in large reactors with precise control over temperature and pressure.

    Purification: Using techniques such as crystallization and chromatography to obtain high-purity products.

    Quality Control: Ensuring the product meets stringent quality standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carboxylic acids to alcohols.

    Substitution: Nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles such as amines or halides.

Major Products

The major products formed from these reactions include various derivatives of piperidine, which are valuable intermediates in pharmaceutical synthesis.

Scientific Research Applications

(2S,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for biologically active compounds.

    Medicine: Involved in the development of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The Boc protection group allows selective reactions at the piperidine ring, facilitating the synthesis of target molecules. The hydroxyl and carboxylic acid groups participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-4-Hydroxyproline: Another chiral compound with similar functional groups but different applications.

    (2S,4S)-4-Hydroxyglutamic Acid Lactone: Used in the synthesis of alkaloids and other natural products.

Uniqueness

(2S,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt is unique due to its specific combination of functional groups and chiral centers, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

(2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid;phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5.C7H9N/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15;8-6-7-4-2-1-3-5-7/h7-8,13H,4-6H2,1-3H3,(H,14,15);1-5H,6,8H2/t7-,8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLALKYUTWPCAI-WSZWBAFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)O.C1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C[C@H]1C(=O)O)O.C1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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